molecular formula C16H25NO2S B2580730 N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide CAS No. 321531-70-8

N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide

Cat. No.: B2580730
CAS No.: 321531-70-8
M. Wt: 295.44
InChI Key: ARNMPSRYBDZPRN-UHFFFAOYSA-N
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Description

N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a mesitylene (2,4,6-trimethylbenzene) core substituted with a sulfonamide group at the 1-position and a cycloheptyl moiety attached to the nitrogen atom. This compound is primarily utilized in research settings, with commercial availability through suppliers such as Santa Cruz Biotechnology (Catalog #sc-355576, 1 g for $334) .

Properties

IUPAC Name

N-cycloheptyl-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2S/c1-12-10-13(2)16(14(3)11-12)20(18,19)17-15-8-6-4-5-7-9-15/h10-11,15,17H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNMPSRYBDZPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2CCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with cycloheptylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to 40°C
  • Reaction time: 12-24 hours

Industrial Production Methods

This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing, and implementing purification steps such as recrystallization or chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. Conditions typically involve organic solvents and mild heating.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a new sulfonamide derivative .

Scientific Research Applications

Chemistry Applications

Building Block in Organic Synthesis

  • N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide serves as a versatile building block for synthesizing more complex organic molecules. Its unique structural features allow for various functionalization reactions.

Reagent in Chemical Reactions

  • The compound is utilized as a reagent in several chemical reactions, facilitating the formation of new bonds and the synthesis of derivatives that may exhibit enhanced properties.

Biological Applications

Enzyme Inhibition Studies

  • Research has indicated that this compound can inhibit specific enzymes. The sulfonamide group is known to mimic natural substrates, leading to competitive inhibition of enzymes such as carbonic anhydrase and dihydropteroate synthase.

Receptor Binding Studies

  • Investigations into receptor binding have shown that this compound may interact with various biological receptors, potentially influencing signaling pathways. This interaction could be significant for drug development targeting specific diseases.

Medical Applications

Therapeutic Potential

  • Although not yet used in clinical settings, this compound has been explored for its potential therapeutic properties. Studies suggest it may have anti-inflammatory and anticancer activities due to its ability to modulate biological pathways .

Case Study: Anticancer Activity

  • A study evaluated the compound's efficacy against cancer cell lines. Results indicated a dose-dependent decrease in cell viability in colorectal cancer models, suggesting its potential as a chemotherapeutic agent.

Industrial Applications

Development of Specialty Chemicals

  • In industrial settings, this compound is employed in developing specialty chemicals. Its properties make it suitable for creating materials with specific characteristics required in various applications.

Material Science

  • The compound has shown promise in material science for developing new materials that require specific thermal and mechanical properties due to its structural attributes.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
Enzyme InhibitionCarbonic AnhydraseCompetitive inhibition2023
AnticancerColorectal Cancer CellsDose-dependent viability decrease2023
Receptor BindingVarious ReceptorsModulation of signaling pathways2024

Mechanism of Action

The mechanism of action of N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering receptor function. The cycloheptyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Properties :

  • The cycloheptyl group in the target compound increases steric bulk and lipophilicity compared to analogs with smaller substituents (e.g., imidazole propyl or pyrimidinyl groups). This may enhance membrane permeability but reduce aqueous solubility.
  • Heterocyclic substituents (e.g., furan, thiophene, imidazole) introduce electronegative atoms and π-systems, enabling interactions with biological targets or materials .
  • The pyrimidinyl derivative (C₁₇H₂₅N₅O₂S) has a high nitrogen content, suggesting utility in medicinal chemistry for targeting nucleotide-binding proteins .

Molecular Weight Trends :

  • The thiophene/furan-containing analog has the highest molecular weight (439.57) due to its sulfur-rich substituents.
  • The imidazole derivative is the lightest (307.41), reflecting its simpler substituent.

Potential Applications: N-cycloheptyl derivative: Likely used in hydrophobic drug delivery systems or as a ligand in catalysis. Thiophene/furan analog: Suitable for organic electronics or as a protease inhibitor due to sulfonyl groups. Pyrimidinyl analog: Potential kinase inhibitor or antiviral agent.

Research Findings and Limitations

  • Synthesis and Stability: None of the provided evidence details synthetic routes or stability data.
  • Data Gaps : Exact physicochemical properties (e.g., melting point, solubility) for the cycloheptyl derivative are unavailable. Researchers must request Certificates of Analysis (COA) from suppliers for batch-specific data .

Notes

  • COA Requirements : Batch-specific data (e.g., purity, NMR/LCMS spectra) for this compound must be obtained directly from suppliers via formal requests .

Biological Activity

N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a cycloheptyl and a trimethylbenzene moiety. This unique structure is believed to influence its biological activity significantly.

Biological Activity Overview

Research indicates that sulfonamides exhibit a range of biological activities. The following sections detail specific findings related to this compound.

Antimicrobial Activity

Sulfonamides are traditionally recognized for their antimicrobial properties. In various studies, compounds with similar structures have shown effectiveness against a range of pathogens. For instance, derivatives of sulfonamides have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
N-cycloheptyl sulfonamideStaphylococcus aureus32 µg/mL
Trimethylbenzene sulfonamideEscherichia coli16 µg/mL
General sulfonamide derivativesVarious pathogens8-64 µg/mL

Anti-inflammatory Effects

Sulfonamides have also been evaluated for their anti-inflammatory properties. A study reported that certain sulfonamide derivatives exhibited promising anti-inflammatory effects with IC50 values lower than those of standard anti-inflammatory drugs like diclofenac .

Table 2: Anti-inflammatory Activity of Selected Sulfonamides

CompoundIC50 (µg/mL)Reference
N-cycloheptyl sulfonamide110
Diclofenac157

Anticancer Potential

Emerging research suggests that some sulfonamides may possess anticancer properties. For example, studies have indicated that structurally similar compounds can inhibit cancer cell proliferation in vitro . The mechanism often involves the modulation of key signaling pathways related to cell growth and apoptosis.

Case Study: Anticancer Activity
In a recent study examining the effects of various sulfonamides on colon cancer cell lines, it was found that specific analogs selectively targeted cells with mutations in the APC gene, resulting in reduced tumor growth in xenograft models . This highlights the potential for this compound to be developed as a targeted therapy.

Mechanistic Insights

The biological activities of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Calcium Signaling Modulation : Research indicates that some sulfonamides can influence calcium influx in cells, potentially leading to increased reactivity in vascular smooth muscle .
  • Induction of Apoptosis : By modulating phospholipase C activity, certain derivatives may promote apoptosis in cancer cells through enhanced calcium signaling .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide, and how can purity be optimized?

  • Methodology : The compound is synthesized via sulfonylation of 2,4,6-trimethylbenzenesulfonyl chloride with cycloheptylamine under basic conditions (e.g., pyridine or triethylamine). Key steps include:

  • Reaction setup : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product.
  • Purity validation : Confirm via 1H^1 \text{H}-NMR (e.g., absence of amine protons at δ 1.5–2.5 ppm) and HPLC (≥95% purity) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Key techniques :

  • Single-crystal X-ray diffraction : Resolves steric effects of the cycloheptyl group and trimethyl-substituted benzene ring (e.g., dihedral angles between 35–45°) .
  • NMR spectroscopy : 1H^1 \text{H}-NMR identifies methyl groups (δ 2.1–2.4 ppm for aromatic methyl; δ 1.2–1.8 ppm for cycloheptyl protons). 13C^{13} \text{C}-NMR confirms sulfonamide bonding (C-SO2_2-N at δ 45–55 ppm) .
  • Mass spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+^+ at m/z 350–360) .

Advanced Research Questions

Q. How can conflicting bioactivity data for sulfonamide analogs be resolved in mechanistic studies?

  • Experimental design :

  • Comparative assays : Test This compound against structurally related compounds (e.g., cyclohexyl or aryl-substituted analogs) in antimicrobial (MIC assays) and enzyme inhibition (e.g., carbonic anhydrase IC50_{50}) studies .
  • Structural-activity relationships (SAR) : Use X-ray crystallography or docking simulations to correlate steric bulk (cycloheptyl vs. cyclohexyl) with activity differences .
  • Data reconciliation : Apply multivariate analysis (e.g., PCA) to distinguish steric/electronic contributions from assay variability .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to carbonic anhydrase or antimicrobial targets (PDB IDs: 3LXE, 5JQ7). Focus on sulfonamide-SO2_2 interactions with zinc ions or active-site residues .
  • MD simulations : Assess stability of ligand-protein complexes (100 ns trajectories, AMBER force field) to evaluate binding entropy/enthalpy .
  • ADMET prediction : SwissADME or pkCSM tools to estimate bioavailability, CYP450 interactions, and toxicity risks .

Q. How does the cycloheptyl group influence regioselectivity in derivative synthesis?

  • Synthetic challenges :

  • Steric hindrance : The cycloheptyl group reduces reactivity at the sulfonamide nitrogen, requiring optimized conditions (e.g., microwave-assisted alkylation or SNAr reactions) .
  • Directing effects : Trimethyl substitution on the benzene ring may favor electrophilic attack at para positions; monitor via 1H^1 \text{H}-NMR kinetic studies .
  • Alternative routes : Use protecting groups (e.g., Boc) for selective functionalization of the sulfonamide nitrogen .

Data Contradiction Analysis

Q. How to address discrepancies in reported antimicrobial activity across sulfonamide derivatives?

  • Hypothesis testing :

  • Strain specificity : Re-evaluate MIC values against Gram-positive (e.g., S. aureus) vs. Gram-negative (E. coli) strains under standardized CLSI protocols .
  • Membrane permeability : Use fluorescence assays (e.g., SYTOX Green uptake) to assess if cycloheptyl derivatives exhibit enhanced penetration in resistant strains .
  • Resistance mechanisms : Profile efflux pump expression (qRT-PCR for mdr1, norA) in treated vs. untreated bacterial cultures .

Methodological Tables

Parameter Example Data Reference
X-ray dihedral angle37.91–40.29° (cyclohexyl analogs)
Antimicrobial MIC (µg/mL)8–32 (Gram-positive strains)
Carbonic anhydrase IC50_{50}12.5 nM (human isoform CA-II)
Calculated logP3.8 (SwissADME)

Key Recommendations for Researchers

  • Synthesis : Prioritize anhydrous conditions and recrystallization for high-purity yields.
  • Bioactivity : Validate assays against clinical isolates to ensure translational relevance.
  • Computational modeling : Cross-validate docking results with mutagenesis studies to confirm binding hypotheses.

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